4-(4-Fluorophenyl)-3-methylpiperidine
Description
Properties
CAS No. |
1027775-19-4 |
|---|---|
Molecular Formula |
C12H16FN |
Molecular Weight |
193.26 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-3-methylpiperidine |
InChI |
InChI=1S/C12H16FN/c1-9-8-14-7-6-12(9)10-2-4-11(13)5-3-10/h2-5,9,12,14H,6-8H2,1H3 |
InChI Key |
GXBVMAMNZFJTLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCCC1C2=CC=C(C=C2)F |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Evolution of Synthetic Approaches for 4-Fluorophenylpiperidine Derivatives
The synthesis of 4-fluorophenylpiperidine derivatives has evolved from classical reduction methods to more sophisticated asymmetric strategies. Early approaches often involved the reduction of corresponding piperidone or tetrahydropyridine (B1245486) precursors. For instance, historical patent literature describes the preparation of 4-(4'-fluorophenyl)-3-hydroxymethyl-l-methylpiperidine through the reduction of 4-(4'-fluorophenyl)-3-methoxycarbonyl-l-methylpiperidine or related tetrahydropyridine intermediates. google.com These methods, while effective, typically produce racemic mixtures of the trans and cis isomers, necessitating a subsequent resolution step to isolate the desired enantiomer, such as the (-) trans isomer required for certain pharmaceutical applications. google.com
Later developments focused on constructing the piperidine (B6355638) ring from acyclic precursors, offering better control over substitution patterns. These methods often involve cyclization reactions, such as the formation of a piperidinedione intermediate from reactants like 4-fluoroethyl cinnamate (B1238496) and N-methylaminocarbonylethyl acetate (B1210297), followed by reduction. google.com The progression of these synthetic strategies has been driven by the need for greater efficiency, stereocontrol, and the ability to produce enantiomerically pure compounds directly, leading to the development of the advanced catalytic methods discussed in subsequent sections. researchgate.net
Strategies for Piperidine Ring Construction
The construction of the core piperidine ring is a fundamental challenge in the synthesis of 4-(4-fluorophenyl)-3-methylpiperidine. Common strategies involve the hydrogenation of pre-formed pyridine (B92270) rings, ring-expansion processes, and various intra- and intermolecular cyclization reactions. researchgate.netnih.gov For substituted piperidines, methods that build the ring from acyclic components are particularly valuable as they allow for the precise placement of substituents.
Cyclization reactions are a cornerstone for constructing the piperidine scaffold. One prominent method is the aza-Prins cyclization, which involves the reaction of an N-tosyl-homoallylic amine with an aldehyde, often promoted by a Lewis acid like BF₃·OEt₂. nih.govbeilstein-journals.org This reaction can incorporate a fluoride (B91410) ion from the Lewis acid itself, directly forming a C-F bond and yielding 4-fluoropiperidines. nih.gov While this method provides the desired heterocyclic core, it often results in moderate diastereoselectivity. nih.gov Ionic liquid hydrogen fluoride salts have also been employed as the reaction medium, catalyst, and fluorine source in aza-Prins cyclizations to successfully generate 4-fluorinated piperidines. researchgate.net
Another powerful cyclization strategy involves a Michael addition followed by an intramolecular condensation. For example, the reaction of ethyl 4-nitrocinnamate with an ethyl malonamide (B141969) derivative can be used to construct a 4-(4'-nitrophenyl)-2,6-dioxopiperidine-3-carboxylate intermediate. google.com A similar approach reacts 4-fluoroethyl cinnamate with N-methylaminocarbonylethyl acetate to generate a piperidinedione ring, which can then be reduced to the desired substituted piperidine. google.com These methods are effective for building the core structure with the required aryl substitution at the 4-position.
| Cyclization Strategy | Key Reactants | Intermediate/Product | Key Features |
| Aza-Prins Cyclization | N-Tosyl-homoallylic amine, Aldehyde, Lewis Acid (e.g., BF₃·OEt₂) | 4-Fluoropiperidine | Direct formation of C-F bond; moderate diastereoselectivity. nih.gov |
| Michael Addition-Cyclization | Ethyl 4-nitrocinnamate, Ethyl malonamide | 4-(4'-nitrophenyl)-piperidine-2,6-dione | Builds the piperidine-2,6-dione core. google.com |
| Michael Addition-Cyclization | 4-Fluoroethyl cinnamate, N-methylaminocarbonylethyl acetate | Piperidinedione | Forms a key intermediate for reduction to the target piperidine. google.com |
Reductive amination is a versatile and widely used method for forming C-N bonds and can be applied to the synthesis of piperidines. harvard.edu The reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comjocpr.com This approach avoids the overalkylation issues often seen with direct alkylation of amines. harvard.edu Common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH), which are mild enough to selectively reduce the iminium ion in the presence of the original carbonyl group. harvard.edumasterorganicchemistry.compearson.com
In the context of 4-fluorophenylpiperidine synthesis, an intramolecular reductive amination of a suitable amino-aldehyde or amino-ketone can be envisioned to form the piperidine ring. More advanced strategies employ a cascade sequence, such as a diastereoselective reductive amination/aza-Michael reaction, to rapidly construct complex polysubstituted piperidine systems from readily available amine and carbonyl starting materials. researchgate.net This one-pot process streamlines the synthesis and offers good control over the stereochemistry of the resulting heterocycle. researchgate.net
Enantioselective Synthesis of Chiral Derivatives
Given that this compound possesses two stereocenters, achieving enantiopure forms is critical for its application in pharmaceuticals. This has spurred the development of numerous enantioselective synthetic methods, which can be broadly categorized into catalytic asymmetric syntheses and classical resolution techniques.
Catalytic asymmetric synthesis offers an efficient route to chiral molecules by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. umontreal.ca A variety of catalytic systems have been applied to the synthesis of chiral piperidines.
One successful strategy is the use of chiral metal complexes. For instance, a highly enantioselective tandem Michael/ring-closure reaction of α,β-unsaturated pyrazoleamides and amidomalonates has been achieved using a chiral N,N′-dioxide–Yb(OTf)₃ complex, providing a route to chiral glutarimides that are precursors to compounds like (-)-paroxetine. researchgate.net Another modern approach involves a Rhodium-catalyzed asymmetric reductive Heck reaction between arylboronic acids and a dihydropyridine (B1217469) derivative, which furnishes 3-substituted tetrahydropyridines with excellent enantioselectivity. nih.govsnnu.edu.cn These intermediates can then be reduced to the desired chiral piperidines. nih.govsnnu.edu.cn
Organocatalysis, which uses small, metal-free organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. researchgate.netcam.ac.uk Chiral phosphoric acids, such as TRIP, have been used to catalyze enantioselective intramolecular aza-Michael reactions to produce chiral pyrrolidines, which can serve as building blocks for more complex structures. nih.gov Proline and its derivatives are effective organocatalysts for cascade reactions that construct the piperidine ring, such as an amidomalonate Michael addition to an enal followed by intramolecular cyclization. thieme-connect.de Furthermore, chiral phosphines have been shown to catalyze the [4+2] annulation of imines with allenes to yield functionalized piperidine derivatives with very good stereoselectivity. nih.gov The combination of biocatalysis with organocatalysis, where an enzyme generates a key intermediate for a subsequent organocatalyzed Mannich reaction, represents a hybrid approach to synthesizing chiral 2-substituted piperidines. nih.govresearchgate.net
| Catalytic Method | Catalyst Type | Key Transformation | Enantioselectivity (ee) |
| Tandem Michael/Ring-Closure | Chiral N,N′-dioxide–Yb(OTf)₃ Complex | Formation of chiral glutarimides | High |
| Asymmetric Reductive Heck | Rhodium-Chiral Ligand Complex | Arylation of dihydropyridines | Excellent |
| Intramolecular Aza-Michael | Chiral Phosphoric Acid (TRIP) | Cyclization of conjugated amides | Up to 95% ee nih.gov |
| Organocatalytic Cascade | Proline-derived Catalyst | Michael addition-cyclization | Typically >90% ee thieme-connect.de |
| [4+2] Annulation | Chiral Phosphepine | Reaction of imines with allenes | Very good |
Before the widespread adoption of asymmetric catalysis, classical resolution was the primary method for obtaining enantiopure compounds. This involves separating a racemic mixture into its constituent enantiomers.
One common method is diastereomeric salt formation , where a racemic mixture is reacted with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. aiche.orgnih.gov Because diastereomers have different physical properties, they can often be separated by fractional crystallization. rsc.orgrsc.org After separation, the desired enantiomer is recovered by removing the resolving agent.
A related technique is enantiomeric enrichment by crystallization . In a specific case relevant to a precursor of the target compound, it was found that two-fold crystallization of trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine that was already slightly enriched in the (+)-enantiomer caused the racemate to crystallize out of solution. researchgate.netnih.gov This left the mother liquor highly enriched in the desired (+)-enantiomer, with enantiomeric excesses ranging from 95.4% to 97.6%. researchgate.netnih.gov
Enzymatic kinetic resolution is another powerful technique that utilizes the stereoselectivity of enzymes. Lipases, such as those from Candida antarctica (CALB), are frequently used to catalyze the enantioselective acylation of racemic alcohols. researchgate.netnih.gov In the case of N-substituted trans-4-(4'-fluorophenyl)-3-hydroxymethylpiperidines, two different Candida antarctica lipases were shown to exhibit opposite stereochemical preferences in the acylation reaction. nih.gov This allows for the preparation of both enantiomers in optically pure form, as one is acylated and the other is left unreacted, enabling their separation. nih.gov
Biocatalytic Approaches for Stereocenter Establishment
The establishment of defined stereocenters in the 3- and 4-positions of the piperidine ring is critical for its application in chiral pharmaceuticals. Biocatalysis offers a powerful and green alternative to traditional chemical methods for achieving high stereoselectivity. Enzymes such as lipases and transaminases are particularly valuable for the kinetic resolution of racemic piperidine precursors.
Enzymatic Kinetic Resolution (EKR): Lipases are widely used for the kinetic resolution of racemic alcohols and amines through enantioselective acylation or hydrolysis. In the context of the this compound scaffold, a racemic intermediate, such as one bearing a hydroxymethyl group, can be resolved. The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. For instance, lipases from Candida antarctica (CAL-B) or Pseudomonas cepacia have demonstrated high efficacy in resolving chiral piperidine derivatives. This approach facilitates the synthesis of enantiomerically pure building blocks.
Transaminase-Mediated Asymmetric Synthesis: Transaminases (TAs) are pyridoxal (B1214274) 5′-phosphate (PLP) dependent enzymes that catalyze the transfer of an amino group from a donor to a carbonyl acceptor. This method can be applied to the asymmetric synthesis of chiral amines from prochiral ketones. For a precursor to this compound, a suitably substituted prochiral ketone could be stereoselectively aminated to establish the desired chirality at the carbon bearing the amino group, which is then incorporated into the piperidine ring. Both (R)- and (S)-selective transaminases are available, providing access to either enantiomer of the target amine.
The table below summarizes common biocatalytic strategies applicable to piperidine synthesis.
| Biocatalytic Method | Enzyme Class | Typical Reaction | Key Advantage |
| Enzymatic Kinetic Resolution (EKR) | Lipases, Esterases | Enantioselective acylation/hydrolysis of a racemic intermediate | High enantiomeric excess (>99% ee) achievable for one enantiomer. |
| Asymmetric Synthesis | Transaminases (TAs) | Stereoselective amination of a prochiral ketone precursor | Direct formation of a chiral amine from a prochiral starting material. |
| Dynamic Kinetic Resolution (DKR) | Combination of enzymes or chemoenzymatic | In-situ racemization of the slower-reacting enantiomer coupled with EKR | Theoretical 100% yield of the desired enantiomer. |
Functionalization and Derivatization Strategies
The this compound core can be modified at several positions to modulate its physicochemical and pharmacological properties. Key sites for functionalization include the piperidine nitrogen, the methyl group at the 3-position (often as a hydroxymethyl precursor), and the fluorophenyl ring.
A hydroxymethyl group at the C-3 position is a common and versatile handle for further derivatization. This functional group is often introduced early in the synthetic sequence by the reduction of a corresponding carboxylic acid ester or dione (B5365651) precursor. chemicalbook.comchemicalbook.com The resulting compound, (3S,4R)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine, is a key intermediate in the synthesis of the antidepressant paroxetine (B1678475). derpharmachemica.comajrconline.orgresearchgate.netpharm.or.jp
Common reducing agents for this transformation include powerful hydride donors like lithium aluminum hydride (LiAlH₄). chemicalbook.comchemicalbook.com For example, (3S,4R)-3-ethoxycarbonyl-4-(4'-fluorophenyl)-N-methyl piperidine-2,6-dione can be reduced with LiAlH₄ in a solvent mixture like tetrahydrofuran (B95107) and toluene (B28343) to yield the target diol, which is subsequently processed to the hydroxymethylpiperidine. chemicalbook.com
The primary alcohol of the hydroxymethyl group can undergo various subsequent reactions:
Esterification: Reaction with carboxylic acids or acyl chlorides to form esters.
Etherification: Conversion into ethers, such as in the synthesis of paroxetine where it is coupled with sesamol (B190485). ajrconline.org
Activation: Conversion to a better leaving group, such as a mesylate or tosylate, by reacting with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively. This activates the position for nucleophilic substitution. derpharmachemica.comresearchgate.net
The table below details reagents used for these transformations.
| Transformation | Reagent(s) | Product Functional Group |
| Reduction of Ester | Lithium Aluminum Hydride (LiAlH₄) | Hydroxymethyl |
| Activation of Alcohol | Methanesulfonyl Chloride (MsCl), Triethylamine (B128534) | Mesylate |
| Ether Synthesis (Williamson) | Sodium Hydride (NaH), Alkyl Halide | Ether |
| Ester Synthesis (Fischer) | Carboxylic Acid, Acid Catalyst | Ester |
The secondary amine of the piperidine ring is a nucleophilic center that is readily functionalized via N-alkylation or N-acylation. N-methylation is a common modification, often accomplished via reductive amination using formaldehyde (B43269) and a reducing agent (e.g., formic acid in the Eschweiler-Clarke reaction) or by direct alkylation with a methylating agent like methyl iodide. The synthesis of the N-methyl derivative, trans-N-methyl-4'-fluorophenyl-3-hydroxymethylpiperidine, is a crucial step in several synthetic routes. chemicalbook.com
General N-alkylation can be achieved by reacting the piperidine with an alkyl halide (e.g., bromide or iodide) in the presence of a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) in a polar aprotic solvent such as DMF or acetonitrile. researchgate.net The base serves to neutralize the hydrogen halide formed during the reaction. Care must be taken to avoid over-alkylation leading to quaternary ammonium (B1175870) salts, which can be controlled by stoichiometry. researchgate.net Reductive amination with other aldehydes or ketones provides an alternative route to more complex N-substituents.
The fluorophenyl ring can undergo electrophilic aromatic substitution (SEAr) to introduce additional substituents, although the ring's reactivity is influenced by both the fluorine atom and the bulky piperidine substituent. wikipedia.org
Directing Effects: Fluorine is an ortho-, para-directing group due to the ability of its lone pairs to stabilize the cationic Wheland intermediate through resonance. However, it is also a deactivating group due to its strong electronegativity and inductive electron withdrawal. libretexts.org The piperidine ring, attached via a C-C bond, is generally considered a weakly activating or deactivating alkyl group.
Steric Hindrance: The large piperidine substituent at the C-4 position is likely to sterically hinder attack at the ortho positions (C-3' and C-5'), favoring substitution at the para position relative to the piperidine (C-2' and C-6').
Common SEAr reactions include:
Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro (-NO₂) group.
Halogenation: Using Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃) to introduce a halogen.
Friedel-Crafts Alkylation/Acylation: Using an alkyl/acyl halide with a Lewis acid like AlCl₃ to introduce an alkyl or acyl group. These reactions may be less effective due to the deactivating nature of the fluorine atom. wikipedia.org
Beyond the initial reductions to form the core structure, other functional groups on the molecule can be selectively oxidized or reduced.
Oxidation: The primary alcohol of a 3-hydroxymethyl group can be oxidized to an aldehyde using mild reagents like pyridinium (B92312) chlorochromate (PCC) or to a carboxylic acid using stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. The piperidine nitrogen can be oxidized to an N-oxide.
Reduction: The fluorophenyl ring is generally resistant to reduction under standard conditions. However, under harsh conditions such as Birch reduction (Na or Li in liquid NH₃ with an alcohol), the aromatic ring can be reduced to a non-conjugated cyclohexadiene. masterorganicchemistry.com This reaction's regioselectivity would be influenced by the electron-donating character of the fluorine and alkyl substituents. masterorganicchemistry.com Carbonyl groups introduced onto the scaffold, for instance by Friedel-Crafts acylation, can be reduced to alkyl groups (Clemmensen or Wolff-Kishner reduction) or to secondary alcohols (using NaBH₄). nih.govbeilstein-journals.org
Reaction Mechanisms and Intermediate Characterization
Understanding the reaction mechanisms and characterizing key intermediates are fundamental to optimizing synthetic routes and controlling impurity profiles.
Mechanism of Reduction: The reduction of a 3-ethoxycarbonyl group to a hydroxymethyl group using LiAlH₄ proceeds via a well-established mechanism. The hydride (H⁻) from AlH₄⁻ first attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide leaving group to form an aldehyde. A second hydride ion rapidly attacks the aldehyde, and upon aqueous workup, the resulting alkoxide is protonated to yield the primary alcohol.
Intermediate Characterization in Paroxetine Synthesis: The synthesis of paroxetine from the (3S,4R)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine intermediate involves several key, characterizable intermediates. derpharmachemica.comajrconline.org
Mesylate Intermediate: The initial activation of the alcohol involves treating it with methanesulfonyl chloride in the presence of a base. derpharmachemica.comresearchgate.net The formation of the mesityl derivative can be confirmed spectroscopically. In infrared (IR) spectroscopy, the broad O-H stretch of the alcohol (around 3600-3200 cm⁻¹) disappears. In ¹H NMR, a new singlet corresponding to the methyl protons of the sulfonyl group appears around 2.7-3.0 ppm. derpharmachemica.com
Carbamate (B1207046) Intermediate: In some synthetic pathways, demethylation of the piperidine nitrogen is required. This can be achieved by reacting the N-methyl intermediate with phenyl chloroformate, which generates a carbamate intermediate. derpharmachemica.comajrconline.org The formation of this intermediate is confirmed in ¹H NMR by the disappearance of the N-methyl singlet (around 2.2-2.3 ppm). derpharmachemica.com Subsequent hydrolysis of the carbamate yields the secondary amine.
These intermediates are typically purified by chromatography or crystallization and characterized using techniques like NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry to confirm their structure before proceeding to the next step. chemicalbook.comderpharmachemica.comajrconline.org
Process Optimization for Scalable Synthesis
The transition from laboratory-scale synthesis to industrial-scale production of this compound and its derivatives necessitates rigorous process optimization. The primary goals of such optimization are to enhance efficiency, reduce costs, improve safety, and ensure the consistent production of the target compound with high purity and the correct stereochemistry. Research and patent literature reveal several key areas of focus for achieving a scalable and robust manufacturing process.
A critical aspect of scalable synthesis is the selection of a manufacturing route that avoids hazardous reagents and intermediates. For instance, some historical synthetic routes to related 4-arylpiperidines involved the use of methylamine (B109427) and resulted in the formation of neurotoxic 4-aryl-1-alkyl-1,2,3,6-tetrahydropyridine derivatives, rendering the procedure unsafe and unsuitable for industrial application. google.com Optimized processes prioritize safer, more stable intermediates and less hazardous reagents.
One patented method highlights a cost-effective and efficient pathway for a closely related precursor, trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine. This process begins with readily available starting materials, p-fluorobenzaldehyde and triethyl phosphonoacetate, and proceeds through a piperidinedione intermediate. google.com The final reduction step is crucial and has been a significant focus of optimization. Instead of pyrophoric and highly reactive agents like lithium aluminum hydride (LiAlH4), this scalable approach utilizes a combination of potassium borohydride (B1222165) and boron trifluoride diethyl etherate in tetrahydrofuran. google.com This choice of reagents is indicative of a process designed for large-scale implementation, balancing reactivity with safety and cost. The method is described as having lower energy consumption and higher purity, which are key metrics in process optimization. google.com
The table below summarizes a comparison of different reduction strategies reported for the synthesis of the hydroxymethyl derivative, a key precursor.
| Reducing Agent/System | Solvent(s) | Key Conditions | Reported Yield | Reference |
|---|---|---|---|---|
| Lithium aluminum hydride (LiAlH4) | Tetrahydrofuran, Toluene | Temperature controlled below 15°C, followed by heating to 60-65°C | 78.4% | chemicalbook.com |
| Potassium borohydride / Boron trifluoride diethyl etherate | Tetrahydrofuran | Not specified | Not specified (process noted as high quality/purity) | google.com |
| Catalytic Hydrogenation (5% Pd/C) | Methanol-Water (1:1) | Atmospheric pressure, 1 hour | 96% | google.com |
Furthermore, achieving the correct stereoisomer is paramount, as biological activity is often specific to one isomer. Many synthetic routes produce a mixture of cis and trans isomers, which complicates the manufacturing process by requiring an additional, often costly, resolution step. google.comgoogle.com Process optimization, therefore, heavily focuses on stereoselective synthesis or efficient purification methods. One of the most critical downstream processing steps to optimize is the enantiomeric enrichment of the final product or key intermediates. Crystallization is a common and scalable method for such purification. Research has demonstrated that a two-fold crystallization of trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine can significantly enhance its enantiomeric purity.
The following table illustrates the effectiveness of crystallization for enantiomeric enrichment.
| Process Step | Initial Enantiomeric Excess (ee) | Final Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| Two-fold crystallization | 65.2 - 79.4% | 95.4 - 97.6% | researchgate.net |
This demonstrates that the racemate preferentially crystallizes out of the solution, leaving the mother liquor highly enriched in the desired enantiomer. researchgate.net Optimizing parameters such as solvent system, temperature profile, and seeding strategy is crucial for maximizing yield and purity on a large scale. The development of such a resolution step is a key milestone in creating a viable industrial process.
Structure Activity Relationship Sar and Molecular Design Studies
Influence of Stereochemistry on Molecular Recognition and Biological Interactions
Stereochemistry is a critical determinant of the biological activity of chiral compounds like 4-(4-fluorophenyl)-3-methylpiperidine. The spatial arrangement of atoms can significantly impact how a molecule binds to its target receptor, influencing its potency and efficacy.
For piperidine (B6355638) derivatives, the stereochemical configuration is known to be crucial for biological activity. The specific orientation of substituents on the piperidine ring dictates the molecule's ability to fit into the binding pocket of a receptor. For instance, in related compounds, only specific isomers, such as the (5S, αS) isomers of 3-Br-acivicin and its derivatives, have demonstrated significant antiplasmodial activity, suggesting that a stereoselective uptake mechanism may be responsible for their enhanced biological effects. nih.govmdpi.com This highlights the importance of synthesizing and testing stereochemically pure isomers to understand their distinct pharmacological profiles fully.
The synthesis of specific stereoisomers of piperidine derivatives often involves stereospecific reactions and optical resolutions to isolate the desired enantiomers. This allows for a detailed investigation of how each isomer interacts with its biological target.
Role of the Fluorine Atom in Ligand-Target Binding and Metabolic Stability
The incorporation of a fluorine atom into a drug candidate is a common strategy in medicinal chemistry to enhance its pharmacological properties. sci-hub.boxresearchgate.net In the case of this compound, the fluorine atom on the phenyl ring has a multifaceted role.
Ligand-Target Binding: The high electronegativity of fluorine can lead to favorable interactions with the target protein, such as hydrogen bonds or dipole-dipole interactions, thereby increasing binding affinity. mdpi.com The substitution of hydrogen with fluorine, being of similar size, generally does not cause significant steric hindrance. mdpi.com The strategic placement of fluorine can modulate the electronic properties of the molecule, which can be crucial for optimal receptor binding.
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. mdpi.com This increased metabolic stability can lead to a longer half-life and improved bioavailability of the drug. By blocking sites susceptible to metabolic oxidation, the fluorine atom can prevent the rapid degradation of the compound in the body. researchgate.net
Furthermore, fluorination can influence a compound's physicochemical properties, such as lipophilicity and pKa. nih.gov These modifications can affect a drug's absorption, distribution, and ability to cross biological membranes like the blood-brain barrier. sci-hub.box
Impact of Piperidine Ring Substituents on Biological Potency and Selectivity
Modifications to the piperidine ring of this compound can have a profound impact on the compound's biological activity.
Substitutions at the 3-Position (e.g., Hydroxymethyl vs. Methyl)
The nature of the substituent at the 3-position of the piperidine ring is critical for potency. For example, the presence of a hydroxymethyl group, as seen in (-)-trans-4-(4'-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine, can introduce a potential hydrogen bonding site, which may enhance binding to the target receptor. nih.govnih.gov The difference in polarity and size between a methyl and a hydroxymethyl group can significantly alter the binding mode and affinity of the compound.
Modifications of Pendant Aromatic Groups
Alterations to the 4-fluorophenyl group can significantly affect the compound's activity and selectivity. For example, changing the position of the fluorine atom or introducing other substituents on the phenyl ring can modulate the electronic and steric properties of the molecule, leading to changes in binding affinity and target selectivity. mdpi.com In studies of related compounds, the replacement of a naphthalene (B1677914) moiety with a benzene (B151609) ring was found to abolish inhibitory effects on certain transporters, highlighting the importance of the aromatic system for biological activity. frontiersin.orgpolyu.edu.hk The presence of a halogen substituent on the phenyl ring is often essential for inhibitory effects. polyu.edu.hk
Design Principles for Modulating Target Affinity and Efficacy
The design of potent and selective analogs of this compound is guided by several key principles derived from SAR studies.
Stereochemical Control: The synthesis of single enantiomers is crucial to maximize potency and minimize potential off-target effects associated with other isomers.
Strategic Fluorination: The placement of fluorine atoms can be optimized to enhance binding affinity, improve metabolic stability, and fine-tune physicochemical properties for better pharmacokinetics. sci-hub.boxscientificupdate.com
Piperidine Ring Functionalization: Careful selection of substituents on the piperidine ring can be used to introduce favorable interactions with the target, such as hydrogen bonds or hydrophobic interactions, thereby increasing affinity and efficacy. mdpi.com
Aromatic Group Modification: Modifying the pendant aromatic ring can be a powerful tool to improve potency, selectivity, and pharmacokinetic properties.
By systematically applying these design principles, medicinal chemists can develop novel analogs of this compound with improved therapeutic profiles.
Comparative Structure-Activity Relationship (SAR) with Structurally Similar Piperidine Scaffolds
The structure-activity relationship (SAR) of this compound is best understood by a comparative analysis with structurally similar piperidine scaffolds. The potency and selectivity of these compounds are significantly influenced by the nature and position of substituents on both the piperidine and the phenyl rings, as well as the stereochemistry of the molecule.
Influence of Phenyl Ring Substituents
The substitution on the phenyl ring of 4-phenylpiperidine (B165713) derivatives plays a critical role in their pharmacological activity. Studies on various analogs have demonstrated that the position and electronic properties of the substituent can drastically alter the compound's affinity and efficacy for different biological targets, such as opioid and dopamine (B1211576) receptors.
For instance, in a series of 4-phenylpiperidine analogs, the nature of the substituent at the 4-position of the phenyl ring was found to be a key determinant of their activity. A comparative analysis of various substituents reveals the following trends:
This data indicates that a fluoro substitution at the 4-position of the phenyl ring is often favorable for high affinity at certain receptors. The electron-withdrawing nature of the fluorine atom can influence the electronic environment of the phenyl ring, potentially leading to enhanced interactions with the receptor binding pocket.
Impact of Piperidine Ring Substituents
Substituents on the piperidine ring, particularly at the 3-position, also exert a significant impact on the pharmacological profile of these compounds. The presence of a methyl group at the 3-position, as in this compound, introduces a chiral center, leading to stereoisomers with potentially different activities.
The relative orientation of the substituents at the 3 and 4 positions (cis or trans) is crucial. In many series of 3,4-disubstituted piperidines, the cis isomer often exhibits higher potency compared to the trans isomer. This stereochemical preference suggests a specific spatial arrangement is required for optimal interaction with the receptor.
A comparative SAR study of 3-substituted 4-phenylpiperidines highlights the importance of the group at the 3-position:
These findings suggest that a small alkyl group, such as methyl, at the 3-position can enhance the activity, possibly by providing a favorable steric interaction within the binding site or by influencing the conformational preference of the piperidine ring.
Bioisosteric Replacements
Bioisosteric replacement is a common strategy in drug design to modulate the properties of a lead compound. In the context of this compound, replacing the 4-fluorophenyl group with other aromatic or heteroaromatic rings can lead to significant changes in activity, selectivity, and pharmacokinetic properties.
For example, replacing the phenyl ring with a bioisosteric equivalent like a thiophene (B33073) or pyridine (B92270) ring can alter the compound's interaction with the target receptor.
These comparisons underscore the intricate relationship between the chemical structure and biological activity of this compound and its analogs. The specific combination of a 4-fluorophenyl group and a 3-methylpiperidine (B147322) scaffold appears to be a key factor for its pharmacological profile, and any deviation from this structure can lead to significant changes in its biological effects.
Mechanistic and Target Interaction Investigations Pre Clinical Focus
Exploration of Biochemical Targets and Receptors
Research into the pharmacological profile of 4-(4-Fluorophenyl)-3-methylpiperidine has explored its potential interactions with several critical receptors and enzymes involved in neurotransmission and other physiological processes. The core structure, a 4-phenylpiperidine (B165713), is a well-known scaffold for central nervous system active agents. wikipedia.org
Serotonin (B10506) Transporter (SERT) Interactions and Modulation
The serotonin transporter (SERT) is a primary target for many antidepressant medications. Structure-activity relationship (SAR) studies on related piperidine (B6355638) analogs suggest that the 4-phenylpiperidine moiety can confer affinity for monoamine transporters. For instance, studies on various 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs have demonstrated that fluoro-substituted compounds can be active and selective for the dopamine (B1211576) transporter, with some also showing affinity for the serotonin transporter. nih.gov However, specific binding data for this compound at the serotonin transporter is not extensively detailed in publicly available literature, precluding a definitive statement on its modulatory effects.
Monoamine Oxidase (MAO) Inhibition Studies
Monoamine oxidases (MAO-A and MAO-B) are enzymes crucial for the degradation of monoamine neurotransmitters. The potential for 4-phenylpiperidine derivatives to interact with these enzymes has been a subject of investigation. Research on a range of 4-phenylpiperidine derivatives has shown that they can be oxidized in MAO-catalyzed reactions. nih.gov Notably, these studies have suggested that MAO-B preferentially oxidizes derivatives with substitutions at the 3rd position of the piperidine ring, while MAO-A favors substitutions at the 4th position. nih.gov The presence of a methyl group at the 3-position in this compound might suggest a potential for interaction with MAO-B, though specific IC50 or Ki values are not readily found in current literature to confirm direct and potent inhibition.
Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Interactions
Nicotinic acetylcholine receptors (nAChRs) are a diverse family of ligand-gated ion channels involved in various cognitive functions. While the piperidine nucleus is a common feature in many nAChR ligands, specific research detailing the interaction of this compound with any of the nAChR subtypes is scarce. General studies on piperidine derivatives have identified ligands with affinity for nAChRs, but direct evidence or binding data for the compound is not available in the reviewed literature. nih.gov
Sigma Receptor Ligand Research and Affinity Profiling
Sigma receptors, particularly the sigma-1 subtype, are recognized as a unique class of intracellular proteins involved in cellular signaling and neuroplasticity. The 4-phenylpiperidine scaffold is a known pharmacophore for sigma receptor ligands. nih.gov Research on related compounds, such as 4-phenyl-1-(4-phenylbutyl)piperidine, has demonstrated potent binding to sigma receptors. nih.gov However, a detailed affinity profile, including specific Ki values for this compound at sigma-1 and sigma-2 receptors, is not well-documented in the available scientific literature.
Beta-Secretase 1 (BACE1) Inhibition Studies
Beta-secretase 1 (BACE1) is a key enzyme in the production of amyloid-beta peptides, which are implicated in Alzheimer's disease. The development of BACE1 inhibitors has been an active area of research, with various heterocyclic scaffolds being explored. While some substituted piperidine derivatives have been investigated as potential BACE1 inhibitors, there is no specific information available in the reviewed literature to suggest that this compound has been studied for or possesses significant BACE1 inhibitory activity. nih.govnih.gov
Ligand Binding Studies and Affinity Quantification
| Target | Radioligand | Tissue/Cell Line | Ki (nM) | IC50 (nM) | Reference |
| SERT | |||||
| MAO-A | |||||
| MAO-B | |||||
| nAChR (subtype) | |||||
| Sigma-1 Receptor | |||||
| Sigma-2 Receptor | |||||
| BACE1 |
Receptor Binding Affinity and Dissociation Constants
Specific binding affinity data (such as Ki or Kd values) for this compound at various receptors are not readily found in published studies. However, research on analogous compounds provides some context. For instance, studies on certain 4-arylpiperidine derivatives have demonstrated notable affinity for sigma (σ) receptors. nih.gov For example, a series of 4-aroylpiperidines were synthesized and evaluated for their sigma-1 receptor binding, with some analogues showing high affinity. nih.gov
Similarly, modifications to the piperidine ring and its substituents have been shown to significantly influence binding to dopamine and serotonin receptors. For example, a series of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives were identified as potent dopamine D4 receptor antagonists, with some compounds exhibiting exceptional binding affinity in the low nanomolar range (Ki = 0.3 nM). chemrxiv.orgnih.gov Another study on N-substituted piperidine derivatives revealed high affinity for the serotonin transporter (SERT), with Ki values ranging from 2 to 400 nM. nih.gov
It is important to reiterate that these values are for structurally distinct compounds and cannot be directly extrapolated to this compound.
Selectivity Profiling Against Multiple Receptors
Comprehensive selectivity profiling data for this compound against a broad panel of receptors is not available. For related compounds, selectivity is a key area of investigation. For instance, the aforementioned 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives displayed remarkable selectivity for the dopamine D4 receptor over other dopamine receptor subtypes (D1, D2, D3, and D5), with over 2000-fold selectivity reported for the lead compound. chemrxiv.orgnih.gov
In the case of 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives, while they showed high affinity for the serotonin transporter, their binding affinity for 5-HT1A receptors and α2-adrenoceptors was reported to be very weak, indicating a degree of selectivity. nih.gov Research on other piperidine-based compounds has also highlighted the potential for achieving high selectivity for specific receptor subtypes, such as the sigma-1 receptor over the sigma-2 receptor. acs.org
Without direct experimental data, the selectivity profile of this compound remains speculative.
Mechanistic Insights into Observed Biological Activity
Given the lack of specific data on the biological activities of this compound, any discussion of its mechanism of action would be entirely hypothetical. The mechanism of action for related piperidine compounds is diverse and dependent on their primary molecular targets.
For example, compounds acting as dopamine D4 receptor antagonists, like the 4,4-difluoro-3-(phenoxymethyl)piperidine series, would exert their effects by blocking the signaling of the D4 receptor. chemrxiv.orgnih.gov This receptor is primarily coupled to Gi/o proteins, and its antagonism would prevent the inhibition of adenylyl cyclase and subsequent downstream signaling cascades.
Piperidine derivatives that are high-affinity ligands for the serotonin transporter act as serotonin reuptake inhibitors. nih.gov By blocking SERT, they increase the extracellular concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.
Compounds targeting sigma receptors may modulate a variety of intracellular signaling pathways, as sigma receptors are known to be involved in regulating calcium signaling, ion channel function, and cellular stress responses. nih.gov
The precise mechanism of this compound would be contingent on its specific receptor binding profile and functional activity (e.g., agonist, antagonist, inverse agonist), which have not been publicly documented.
Advanced Characterization and Computational Studies
Conformational Analysis and Stereochemical Assignment
The spatial arrangement of atoms and the absolute configuration of stereocenters in 4-(4-Fluorophenyl)-3-methylpiperidine are critical determinants of its properties. A multi-pronged approach using various spectroscopic methods is employed for this purpose.
Vibrational Circular Dichroism (VCD) spectroscopy is a powerful technique for determining the absolute configuration and predominant conformations of chiral molecules in solution. researchgate.netacs.org As a form of chiroptical spectroscopy, VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. researchgate.net This technique is exceptionally sensitive to subtle changes in molecular geometry. researchgate.netacs.org
For substituted piperidines, VCD, in conjunction with quantum chemical calculations, can unambiguously establish the molecule's solution-state structure. researchgate.net Studies on the closely related compound, (3R,4S)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine, have demonstrated that the VCD spectrum is highly sensitive to the piperidine (B6355638) ring's conformation. researchgate.netacs.org The analysis indicates that such compounds almost exclusively adopt a chair conformation where the bulky substituents (the 4-fluorophenyl and methyl groups) occupy equatorial positions to minimize steric strain. acs.org The experimental VCD spectrum is compared with spectra predicted for various low-energy conformers using ab initio simulations, allowing for a definitive assignment of the dominant conformation in solution. researchgate.netacs.org
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the constitution and stereochemistry of organic molecules like this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
Conformational preferences are primarily deduced from the analysis of proton-proton coupling constants (³JHH). The magnitude of these constants, governed by the Karplus relationship, is dependent on the dihedral angle between the coupled protons. For a piperidine ring in a chair conformation, large coupling constants (typically 10-13 Hz) are observed for protons in a diaxial relationship, while smaller values (2-5 Hz) are characteristic of axial-equatorial or diequatorial relationships. This allows for the unambiguous assignment of substituent positions as either axial or equatorial. d-nb.info For trans-substituted piperidines, this analysis confirms a chair conformation with both the 4-fluorophenyl and the 3-methyl groups in equatorial orientations to avoid unfavorable 1,3-diaxial interactions. ias.ac.in
Furthermore, specialized NMR techniques can be used to determine enantiomeric purity. The use of chiral solvating agents, such as (S)-Mosher acid, induces chemical shift differences (Δδ) in the NMR spectra of enantiomers, allowing for their quantification. researchgate.net
| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity | Characteristic Coupling Constants (J, Hz) | Inferred Orientation |
|---|---|---|---|---|
| H-2ax | ~2.9-3.1 | ddd | J(H2ax, H2eq) ≈ 12-14 J(H2ax, H3ax) ≈ 10-12 | Axial |
| H-3ax | ~1.8-2.0 | m | J(H3ax, H4ax) ≈ 10-12 J(H3ax, H2ax) ≈ 10-12 | Axial |
| H-4ax | ~2.5-2.7 | ddd | J(H4ax, H3ax) ≈ 10-12 J(H4ax, H5ax) ≈ 10-12 | Axial |
| H-6ax | ~2.8-3.0 | dt | J(H6ax, H6eq) ≈ 12-14 J(H6ax, H5ax) ≈ 10-12 | Axial |
| 3-CH₃ | ~0.8-1.0 | d | J(CH₃, H3ax) ≈ 6-7 | Equatorial |
Note: The values presented are illustrative and can vary based on the solvent and specific N-substituent.
Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration and precise three-dimensional structure of a molecule in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis yields a detailed electron density map from which the exact position of each atom can be determined with high precision.
This method provides unambiguous information on bond lengths, bond angles, and torsional angles, confirming the piperidine ring's puckering (e.g., a distorted chair conformation). sci-hub.se For a chiral compound like this compound that is resolved into its enantiomers, X-ray crystallography using anomalous dispersion can definitively establish the absolute configuration (i.e., assigning R/S labels to the C3 and C4 stereocenters). researchgate.net The solid-state structure often confirms the conformational preferences observed in solution, with bulky substituents occupying equatorial positions to achieve the most stable crystalline packing arrangement. nih.govmdpi.com
Quantum Chemical and Molecular Dynamics Simulations
Computational chemistry provides invaluable tools for understanding the structural preferences and reactivity of this compound at a molecular level. These simulations complement experimental data and offer predictive insights.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netcmu.edu It is widely employed to predict molecular geometries, energies, and spectroscopic properties. tandfonline.com For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d) or 6-311++G(d,p), are used to perform a systematic search for all possible conformers (e.g., chair, boat, twist-boat). sci-hub.seresearchgate.net
The calculations provide the optimized geometry and relative energies of these conformers, typically confirming that the chair conformation with equatorial substituents is the global energy minimum. acs.org DFT is also crucial for interpreting experimental spectra. By calculating theoretical vibrational frequencies and VCD intensities, as well as NMR chemical shifts for the lowest energy conformer, a direct comparison with experimental data can be made. researchgate.netsci-hub.se A strong correlation between the calculated and experimental spectra provides high confidence in the structural assignment. researchgate.net
| Vibrational Mode | Experimental IR Frequency (cm⁻¹) | Calculated (DFT/B3LYP) Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| N-H Stretch | ~3320 | ~3335 | Piperidine N-H bond |
| Aromatic C-H Stretch | ~3060 | ~3075 | Fluorophenyl ring C-H bonds |
| Aliphatic C-H Stretch | ~2940 | ~2955 | Piperidine & Methyl C-H bonds |
| Aromatic C=C Stretch | ~1605 | ~1610 | Fluorophenyl ring skeletal vibration |
| C-F Stretch | ~1225 | ~1230 | Aryl C-F bond |
Note: Calculated frequencies are often systematically scaled to better match experimental values.
Computational studies are instrumental in mapping the potential chemical reaction and degradation pathways of piperidine derivatives. acs.org Using methods like DFT, the potential energy surfaces of various reactions can be calculated to identify transition states and determine activation energies. This approach allows for the prediction of the most likely degradation mechanisms under specific conditions, such as atmospheric oxidation or thermal stress. acs.orgwhiterose.ac.uk
For the piperidine scaffold, studies have shown that degradation can be initiated by hydroxyl radical (OH•) attack, leading to hydrogen abstraction from either the N-H bond or one of the carbon atoms of the ring. acs.orgwhiterose.ac.uk Quantum chemistry calculations can determine the branching ratios for these initial H-abstraction routes. acs.org Subsequent reactions can lead to ring-opening or the formation of various oxidation products. whiterose.ac.uk While specific studies on this compound are not widely reported, these computational methodologies provide a robust framework for predicting its stability and identifying potential degradants. researchgate.net
In Silico Approaches for Target Prediction and Lead Optimization
No specific data is available for this compound.
Pharmacophore Modeling and Ligand-Based Drug Design
No specific pharmacophore models or ligand-based drug design studies for this compound have been identified in the public domain.
Molecular Docking and Protein-Ligand Interaction Analysis
Specific molecular docking simulations and protein-ligand interaction analyses for this compound have not been reported in the available scientific literature.
Pharmaceutical Research Applications and Future Directions
Role as a Pharmaceutical Intermediate in Complex Molecule Synthesis (e.g., Paroxetine)
4-(4-Fluorophenyl)-3-methylpiperidine is a key precursor in the synthesis of various pharmaceutical compounds, most notably Paroxetine (B1678475). google.com Paroxetine is a selective serotonin (B10506) reuptake inhibitor (SSRI) used to treat a range of conditions, including depression, obsessive-compulsive disorder, and anxiety disorders. derpharmachemica.com The synthesis of Paroxetine often involves the use of N-substituted trans-4-(4'-fluorophenyl)-3-hydroxymethylpiperidines, which are closely related to this compound. nih.gov
The manufacturing process of Paroxetine from its intermediates is a multi-step procedure. google.comgoogle.com One common route involves the reaction of an arecoline (B194364) derivative with a 4-fluorophenylmagnesium halide to produce a piperidine (B6355638) ester. google.com This ester is then converted to a trans ester, reduced to a carbinol, and resolved to isolate the desired (-) trans carbinol. google.com This intermediate is subsequently used to synthesize Paroxetine. google.com Another synthetic approach starts with 4-(4-fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine, which undergoes a series of reactions including hydroxymethylation, reduction, and condensation with sesamol (B190485) to yield an N-protected Paroxetine precursor. drugfuture.com
The efficiency and quality of the final drug product are highly dependent on the purity of the intermediates. Therefore, significant research has been dedicated to developing improved and large-scale manufacturing processes for Paroxetine and its key intermediates like this compound. google.comwipo.int These efforts aim to enhance yield, reduce impurities, and ensure consistent quality. ajrconline.org
| Intermediate | Role in Paroxetine Synthesis | Reference |
| N-substituted trans-4-(4'-fluorophenyl)-3-hydroxymethylpiperidines | Key intermediates for enantioselective synthesis | nih.gov |
| Piperidine ester from arecoline | Precursor to the piperidine carbinol | google.com |
| 4-(4-fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine | Starting material for an alternative synthetic route | drugfuture.com |
Development of Novel Chemical Probes and Research Tools for Biological Systems
The this compound scaffold is not only important for synthesizing existing drugs but also serves as a foundation for developing novel chemical probes and research tools. These tools are instrumental in studying biological systems and understanding disease mechanisms. The piperidine ring is a prevalent structural motif in many biologically active compounds and pharmaceuticals. mdpi.com
Derivatives of this scaffold have been explored for various therapeutic targets. For instance, N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have been developed as pure opioid receptor antagonists. nih.gov This class of compounds has led to the discovery of agents for treating obesity and peripherally selective antagonists for gastrointestinal recovery after surgery. nih.gov
Furthermore, the versatility of the piperidine scaffold allows for the synthesis of a wide range of derivatives with potential applications in treating neurological disorders, metabolic diseases, and infectious agents. nbinno.com By modifying the core structure of this compound, researchers can create novel molecules with tailored affinities and selectivities for specific biological targets, thereby facilitating the exploration of new therapeutic avenues. nbinno.com
Strategies for Impurity Profiling and Control in Chemical Manufacturing Processes
Impurity profiling and control are critical aspects of pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product. derpharmachemica.com In the synthesis of Paroxetine, various process-related impurities can arise from the starting materials, intermediates, or side reactions. ajrconline.orgtandfonline.com
One significant challenge is the presence of alkoxy impurities, which can be difficult to separate from Paroxetine and its intermediates using traditional methods like recrystallization. google.comgoogle.com A strategy to address this involves treating the impure intermediate with an ether cleaving agent to convert the alkoxy impurity into a more easily separable phenol (B47542) derivative. google.comgoogle.com
Another potential impurity is (3S, 4R)-4-(4-Fluorophenyl)Piperidine-3-methanol, which can be formed from unreacted intermediates during the synthesis of Paroxetine. derpharmachemica.com It is also a known degradant of Paroxetine hydrochloride under certain conditions. derpharmachemica.comnih.gov The identification and characterization of such impurities are essential for developing robust manufacturing processes and analytical methods to control their levels in the final product. tandfonline.comnifdc.org.cn
| Impurity Type | Origin/Formation | Control Strategy | Reference |
| Alkoxy impurities | Contamination in starting materials or intermediates | Treatment with an ether cleaving agent | google.comgoogle.com |
| (3S, 4R)-4-(4-Fluorophenyl)Piperidine-3-methanol | Unreacted intermediates or degradation of Paroxetine | Process optimization and analytical monitoring | derpharmachemica.comnih.gov |
| Paroxetine-lactose adduct | Maillard reaction between Paroxetine and lactose (B1674315) during sample preparation | Optimization of analytical method parameters (e.g., diluent pH) | nifdc.org.cn |
Future Perspectives in Medicinal Chemistry Leveraging the this compound Scaffold
The this compound scaffold holds significant promise for future applications in medicinal chemistry. Its proven success as a core component of Paroxetine and other biologically active molecules makes it an attractive starting point for the design of new therapeutic agents. The piperidine moiety is a versatile building block that can be readily modified to explore structure-activity relationships and optimize pharmacokinetic properties. nbinno.com
Future research is likely to focus on several key areas:
Novel Therapeutic Targets: Exploring the potential of this compound derivatives to interact with a wider range of biological targets beyond the serotonin transporter. This could lead to the development of new treatments for various diseases.
Stereoselective Synthesis: Developing more efficient and highly stereoselective synthetic methods will be crucial for producing enantiomerically pure compounds, which often exhibit improved efficacy and reduced side effects.
Fragment-Based Drug Discovery: Utilizing the this compound scaffold as a fragment in fragment-based drug discovery campaigns to identify novel lead compounds.
Advanced Drug Delivery Systems: Incorporating this scaffold into advanced drug delivery systems to enhance bioavailability, target specific tissues, and control drug release.
The continued exploration of the chemical space around the this compound core will undoubtedly contribute to the discovery and development of the next generation of innovative medicines.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(4-fluorophenyl)-3-methylpiperidine, and how do reaction conditions influence yield and purity?
- Methodological Answer: The compound is typically synthesized via hydrolysis of intermediates (e.g., halo-substituted alkyl or aryl derivatives) using bases in solvent systems like amides, ethers, or nitriles . Optimization involves solvent selection (e.g., cyclic ethers for enhanced stereocontrol) and temperature modulation to minimize side reactions. Elemental analysis (C, H, N, Cl) and HPLC are critical for validating purity, as discrepancies in theoretical vs. observed values (e.g., 65.66% C vs. 65.53% in FG 8032) highlight the need for rigorous purification .
Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?
- Methodological Answer: Combine NMR (¹H/¹³C) for structural elucidation, particularly to confirm substituent positions on the piperidine ring. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemistry (e.g., trans vs. cis configurations) . Elemental analysis remains essential for stoichiometric validation, though deviations ≤0.5% require iterative recrystallization or column chromatography .
Q. What are the primary biological targets or mechanisms associated with this compound derivatives?
- Methodological Answer: Derivatives like 3-[(benzodioxol-5-yloxy)methyl] analogs act as serotonin (5-HT) enhancers, targeting neurotransmitter reuptake inhibition . Advanced analogs inhibit enzymes such as FAAH (fatty acid amide hydrolase) via benzylidene-piperidine carboxamide motifs, requiring structure-activity relationship (SAR) studies to optimize substituent effects on IC₅₀ values .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of this compound derivatives?
- Methodological Answer: Chiral resolution agents (e.g., tartaric acid) or asymmetric catalysis (e.g., Rh-complexes) enforce enantiomeric control. For trans-diastereomers, solvent polarity (e.g., DMF vs. THF) and temperature gradients during hydrolysis dictate axial vs. equatorial substituent positioning . Crystallographic data (e.g., Acta Cryst. E68) provide benchmarks for validating stereochemical assignments .
Q. How should researchers address contradictions in elemental analysis data for this compound analogs?
- Methodological Answer: Discrepancies in C/H/N ratios (e.g., FG 8035: 67.18% C theoretical vs. 66.98% observed) suggest incomplete purification or hygroscopic intermediates. Mitigate via azeotropic drying (toluene/ethanol) before analysis and triple-wash recrystallization. Cross-validate with combustion analysis and XPS to detect trace impurities (e.g., residual solvents) .
Q. What computational strategies are effective for predicting the biological activity of novel this compound analogs?
- Methodological Answer: Molecular docking (AutoDock Vina) against target proteins (e.g., FAAH or 5-HT transporters) identifies key interactions (e.g., hydrogen bonding with Ser241 in FAAH) . QSAR models using Hammett constants for substituents (e.g., -OCH₃ vs. -F) predict logP and bioavailability. Validate with in vitro assays (e.g., radioligand binding for 5-HT affinity) .
Q. How do structural modifications (e.g., benzylidene or methoxy substitutions) alter the physicochemical properties of this compound?
- Methodological Answer: Substituents at the 3-position (e.g., 4-methoxyphenoxy) increase lipophilicity (logP >3.5), enhancing blood-brain barrier permeability. Polar groups (e.g., hydroxymethyl) improve aqueous solubility but reduce metabolic stability. ThermoGravimetric Analysis (TGA) and DSC assess melting points and thermal degradation profiles for formulation feasibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
